1-Bromo-2-(chloromethoxy)ethane

Übersicht

Beschreibung

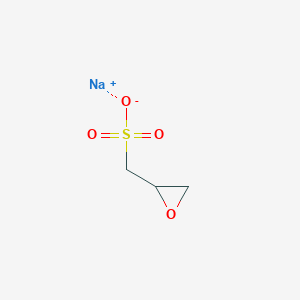

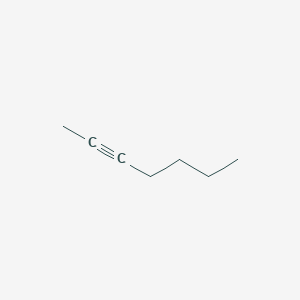

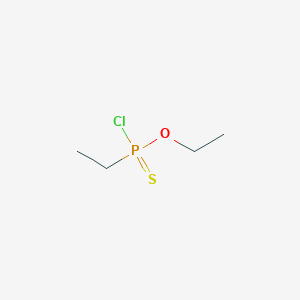

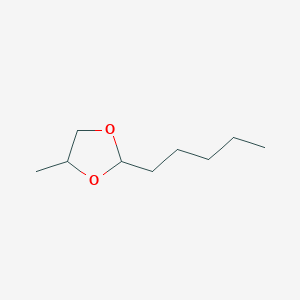

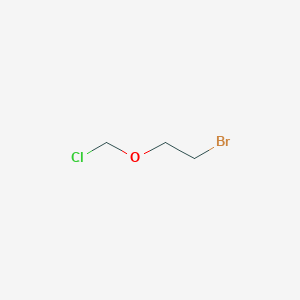

1-Bromo-2-(chloromethoxy)ethane is a chemical compound with the CAS Number: 1462-35-7 . It has a molecular weight of 173.44 and its IUPAC name is 1-bromo-2-(chloromethoxy)ethane . The compound is typically stored at a temperature of 4°C and is available in liquid form .

Molecular Structure Analysis

The Inchi Code of 1-Bromo-2-(chloromethoxy)ethane is 1S/C3H6BrClO/c4-1-2-6-3-5/h1-3H2 . The Inchi Key is JYGASIIKRZJQEA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Bromo-2-(chloromethoxy)ethane is a liquid . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Nucleophilic Substitution Reactions : 1-Bromo-2-(chloromethoxy)ethane and similar compounds are studied in nucleophilic substitution reactions. For example, the computational study of the reactions between imidazole and various 2-bromo-1-arylethanones, including 1-Bromo-2-(chloromethoxy)ethane derivatives, using Density Functional Theory calculations. This research provides insights into the reaction mechanisms and properties of these compounds (Erdogan & Erdoğan, 2019).

Ozone Formation Potential : In environmental science, the study of the ozone formation potential of related compounds like 1-Bromo-propane is significant. These compounds can influence smog formation chemistry due to the presence of bromine. Understanding their reactivity helps in assessing environmental impacts (Whitten et al., 2003).

Formation of α-Bromoethylethers : Research on the thermal decomposition of 2-bromoethanol, which leads to the formation of α-bromoethylethers such as 1-bromo-1-(1-bromoethoxy)ethane, sheds light on the chemical processes and potential industrial applications of these compounds (Jenneskens, Wiersum & Ripoll, 1988).

Synthesis and Separation : The synthesis and separation of compounds like 1-Bromo-2-(p-nitrophenoxy) ethane and byproducts demonstrate the practical applications in producing high-quality organic intermediates (Liu Qiao-yun, 2004).

Thermal Decomposition in Flame Retardants : The study of the thermal decomposition of brominated flame retardants like 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) is crucial for understanding their behavior under heat and their effectiveness in preventing fire spread (Altarawneh & Dlugogorski, 2014).

Nuclear Magnetic Resonance Spectroscopy : Research using NMR spectroscopy to study the conformational equilibria and rates of conformational interconversion of halogenated ethanes, including compounds similar to 1-Bromo-2-(chloromethoxy)ethane, provides insights into the molecular structure and dynamics of these compounds (Weigert et al., 1970).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Eigenschaften

IUPAC Name |

1-bromo-2-(chloromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrClO/c4-1-2-6-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGASIIKRZJQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408541 | |

| Record name | 1-bromo-2-(chloromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(chloromethoxy)ethane | |

CAS RN |

1462-35-7 | |

| Record name | 1-bromo-2-(chloromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.